![molecular formula C11H10N2O B6486184 2-methyl-3-phenoxypyrazine CAS No. 91137-78-9](/img/structure/B6486184.png)
2-methyl-3-phenoxypyrazine
Overview
Description
2-Methyl-3-phenoxypyrazine is a chemical compound with the molecular formula C11H10N2O. It has a molecular weight of 186.2099 . It is also known by other names such as Pyrazine, 2-methyl-3-(phenyloxy); Pyrazine, 3-methyl-2-phenoxy; Pyrazine, 2-methyl-3-phenoxy; 2-Phenoxy-3-methyl pyrazine .
Synthesis Analysis
While specific synthesis methods for 2-methyl-3-phenoxypyrazine were not found, there are general methods for the synthesis of pyrazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-methyl-3-phenoxypyrazine can be represented in 2D or 3D formats . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Methyl-3-phenoxypyrazine has a molecular weight of 186.2099 . Other physical and chemical properties specific to 2-methyl-3-phenoxypyrazine were not found in the search results.Scientific Research Applications
Medicinal Chemistry
c-Met Inhibition: Certain derivatives of this compound exhibit potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib contains a similar heterocyclic nucleus (Figure A).
GABA A Modulation: Structures containing this heterocyclic core have demonstrated allosteric modulating activity on GABA A receptors (Figure B).
Materials Science and Polymers
- Solar Cells : Researchers have incorporated 2-methyl-3-phenoxypyrazine derivatives into polymers for use in solar cells (Figure C). These materials contribute to enhancing solar energy conversion efficiency.
Chemical Synthesis
- Synthetic Routes : The compound can be synthesized through various methods, including cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These routes yield different fused heterocyclic ring systems.
Structural Units in Polymers
- Polymer Design : Incorporating this heterocyclic nucleus into polymer structures allows tailoring of material properties. Researchers have explored its use in diverse applications, including solar cells .
BACE-1 Inhibition
Future Directions
While specific future directions for 2-methyl-3-phenoxypyrazine were not found, pyrazine derivatives have been studied for their potential applications in various fields. For instance, 3-phenoxypyrazine-2-carboxamide derivatives have been evaluated as potential TGR5 agonists, which could be relevant for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mechanism of Action
Target of Action
The primary target of 2-methyl-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) and is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
2-methyl-3-phenoxypyrazine interacts with TGR5 and acts as an agonist . The activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .
Biochemical Pathways
The activation of TGR5 by 2-methyl-3-phenoxypyrazine affects several biochemical pathways. It stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . This interaction with TGR5 might be a considerable therapeutic target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Pharmacokinetics
It is known that the compound’s interaction with tgr5 can lead to significant changes in blood glucose levels .
Result of Action
The molecular and cellular effects of 2-methyl-3-phenoxypyrazine’s action are primarily related to its role as a TGR5 agonist . It can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects contribute to improved glucose metabolism and energy homeostasis .
properties
IUPAC Name |
2-methyl-3-phenoxypyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDOXXMFLCWEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335123 | |
Record name | 2-methyl-3-phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenoxypyrazine | |
CAS RN |
91137-78-9 | |
Record name | 2-methyl-3-phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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